molecular formula C7H5BrFNO B6608141 1-(6-bromopyridin-3-yl)-2-fluoroethan-1-one CAS No. 2839138-47-3

1-(6-bromopyridin-3-yl)-2-fluoroethan-1-one

Cat. No.: B6608141
CAS No.: 2839138-47-3
M. Wt: 218.02 g/mol
InChI Key: UKNLXJCNMKDPSP-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one is a chemical compound characterized by the presence of a bromine atom at the 6th position of a pyridine ring and a fluorine atom attached to an ethanone group

Preparation Methods

The synthesis of 1-(6-bromopyridin-3-yl)-2-fluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridine and 2-fluoroethanone as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a suitable solvent such as toluene or ethyl acetate. The reaction may require the presence of a catalyst or a reagent to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.

Chemical Reactions Analysis

1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

    Common Reagents and Conditions: Typical reagents used in these reactions include iodine, sodium borohydride, and hydrogen peroxide. The reactions are often carried out under mild to moderate conditions to ensure the stability of the compound.

    Major Products: The major products formed from these reactions include substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromopyridin-3-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(6-bromopyridin-3-yl)ethan-1-one and (6-bromopyridin-3-yl)methanol share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of both bromine and fluorine atoms in this compound imparts unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNLXJCNMKDPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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